

Spectroscopic and Structural Elucidation of (Aminomethyl)trimethylsilane: A Technical Guide

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Compound of Interest

Compound Name: (Aminomethyl)trimethylsilane

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This technical guide provides a comprehensive overview of the spectroscopic data for **(Aminomethyl)trimethylsilane**, a versatile organosilicon compound with applications in organic synthesis and materials science. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a combination of predicted data based on analogous compounds and established spectroscopic principles, alongside general experimental protocols relevant to researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(Aminomethyl)trimethylsilane**. These predictions are derived from the analysis of structurally similar compounds and well-established spectroscopic correlation tables.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~0.1	Singlet	9H	Si-(CH ₃) ₃
~2.5	Singlet	2H	-CH ₂ -
~1.1	Broad Singlet	2H	-NH ₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Assignment
~-2	Si-(CH ₃) ₃
~35	-CH ₂ -

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Medium, Sharp (doublet)	N-H stretch (asymmetric and symmetric) of primary amine
2960-2950	Strong	C-H stretch (asymmetric) in CH ₃
2890-2870	Medium	C-H stretch (symmetric) in CH ₃ and CH ₂
1650-1580	Medium	N-H bend (scissoring) of primary amine
1465	Medium	CH ₂ bend (scissoring)
1250	Strong, Sharp	Si-C stretch of Si(CH ₃) ₃
860-830	Strong, Broad	Si-C stretch and CH ₃ rock of Si(CH ₃) ₃
800-600	Broad	N-H wag

MS (Mass Spectrometry) Data (Predicted)

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
103	Moderate	[M] ⁺ (Molecular Ion)
88	High	[M - CH ₃] ⁺
73	Very High	[(CH ₃) ₃ Si] ⁺ (Base Peak)
58	Moderate	[M - Si(CH ₃) ₃] ⁺ or [CH ₂ =NH ₂] ⁺
44	Moderate	[CH ₂ NH ₂] ⁺

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may need to be optimized for the particular sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(Aminomethyl)trimethylsilane** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).^[1]
- Data Acquisition:
 - Acquire ^1H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
 - Acquire ^{13}C NMR spectra on the same instrument, typically at a frequency of 75 MHz or higher.
 - For ^1H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, a proton-decoupled sequence is standard to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.^[1]
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

- Sample Preparation: As **(Aminomethyl)trimethylsilane** is a liquid at room temperature, the neat liquid can be analyzed directly.
 - Neat Liquid Film: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

- Attenuated Total Reflectance (ATR): Place a drop of the liquid directly onto the ATR crystal. This method is often simpler and requires less sample.
- Background Spectrum: Record a background spectrum of the empty sample holder (for the salt plate method) or the clean ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.
- Sample Spectrum: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

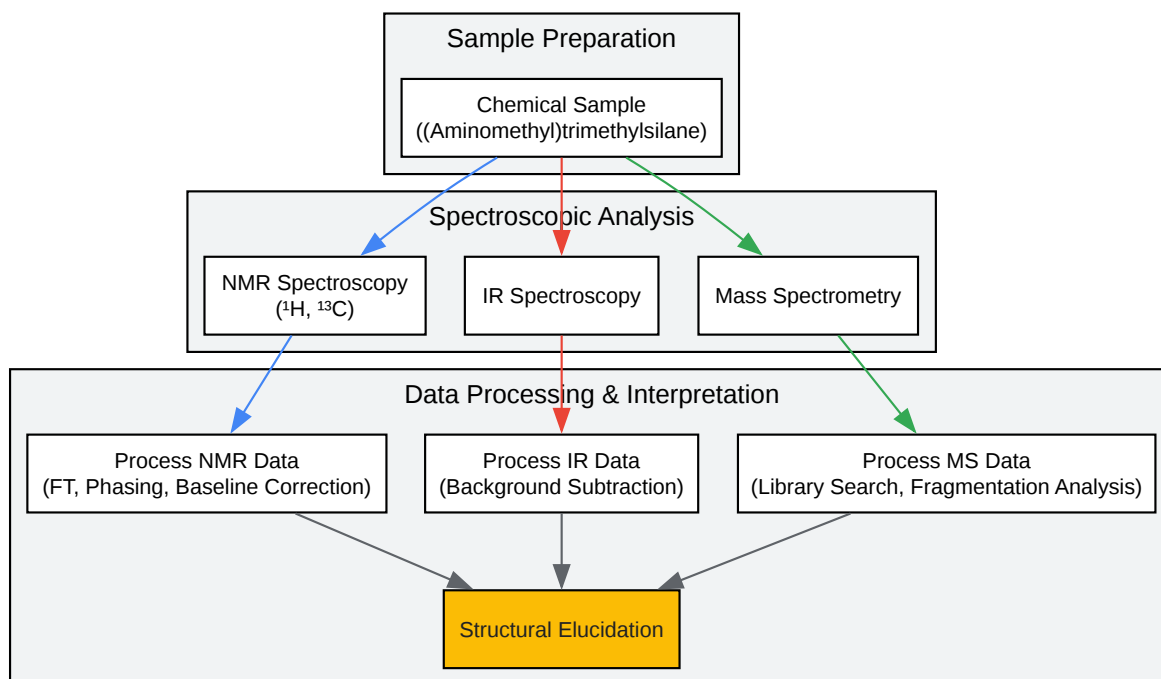
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like **(Aminomethyl)trimethylsilane**, direct injection or introduction via a gas chromatography (GC) system is common.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.^{[2][3][4][5]} This "hard" ionization technique causes fragmentation of the molecule, which provides valuable structural information.^{[2][3][4][5]}
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **(Aminomethyl)trimethylsilane**.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the key spectroscopic features of **((Aminomethyl)trimethylsilane)**. For definitive structural confirmation, it is recommended to acquire experimental data on a purified sample and compare it with the predicted values presented herein.

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